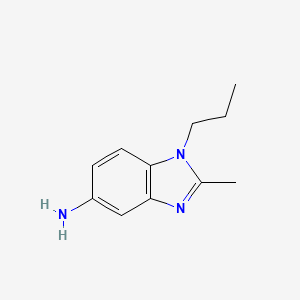

2-methyl-1-propyl-1H-benzimidazol-5-amine

説明

Significance of Benzimidazole (B57391) Scaffolds in Chemical Sciences

The significance of the benzimidazole scaffold in chemical sciences is vast and multifaceted. Its rigid, planar structure, combined with the presence of both hydrogen bond donors and acceptors, allows for a wide range of intermolecular interactions. This makes benzimidazole derivatives ideal candidates for binding to biological targets such as enzymes and receptors. Consequently, the benzimidazole nucleus is a common feature in many commercially available drugs. Beyond medicinal chemistry, benzimidazole-based compounds have found applications in materials science, for example, as corrosion inhibitors and in the development of organic light-emitting diodes (OLEDs).

Overview of Benzimidazole Derivatives in Contemporary Research

Contemporary research continues to explore the diverse potential of benzimidazole derivatives. In the pharmaceutical arena, scientists are actively investigating novel benzimidazoles as anticancer, antimicrobial, antiviral, and anti-inflammatory agents. nih.gov The ability to readily modify the benzimidazole core at various positions allows for the fine-tuning of a compound's pharmacological profile. For instance, substitutions at the 1, 2, and 5-positions have been shown to significantly influence biological activity. scholarsresearchlibrary.com In materials science, research is focused on developing new benzimidazole-based polymers for applications in fuel cells and other electrochemical devices.

Historical Context of Benzimidazole Synthesis and Exploration

The first synthesis of benzimidazole was reported in 1872 by Hobrecker, who obtained it through the reduction of 2-nitro-4-methylacetanilide. A few years later, a more general and widely used method was developed by Phillips, involving the condensation of o-phenylenediamine (B120857) with carboxylic acids. This reaction, often carried out under acidic conditions and with heating, remains a fundamental approach for the synthesis of 2-substituted benzimidazoles. Over the decades, numerous modifications and new synthetic routes have been developed, including microwave-assisted and solid-phase syntheses, to improve yields and expand the diversity of accessible derivatives.

Rationale for Research Focus on 2-methyl-1-propyl-1H-benzimidazol-5-amine

While the broader family of benzimidazoles is well-studied, specific derivatives such as this compound remain largely unexplored in the scientific literature. The rationale for focusing research on this particular compound stems from its unique structural features and the potential to fill existing gaps in our understanding of benzimidazole chemistry.

The structure of this compound is characterized by the presence of three key substituents on the benzimidazole core: a methyl group at the 2-position, a propyl group at the 1-position, and an amine group at the 5-position. Each of these groups is expected to impart specific properties to the molecule. The 2-methyl group is a small, electron-donating group that can influence the basicity of the imidazole (B134444) ring. The 1-propyl group is a non-polar alkyl chain that increases the lipophilicity of the molecule, which can be crucial for its ability to cross biological membranes. The 5-amino group is a strong electron-donating group and a hydrogen bond donor, which can significantly impact the electronic properties of the benzimidazole ring system and its potential for intermolecular interactions.

Table 1: Theoretical Contribution of Substituents to the Properties of this compound

| Substituent | Position | Expected Influence on Molecular Properties |

| Methyl | 2 | Increases electron density in the imidazole ring, potentially affecting basicity and reactivity. |

| Propyl | 1 | Increases lipophilicity, which may enhance membrane permeability. |

| Amine | 5 | Strong electron-donating group, influences the electronic landscape of the benzene (B151609) ring and provides a site for hydrogen bonding. |

A comprehensive search of the scientific literature reveals a significant research gap concerning this compound. There is a lack of published studies detailing its synthesis, characterization, and evaluation of its biological or material properties. This presents a clear opportunity for further investigation.

Key research gaps include:

Synthesis and Characterization: While general methods for benzimidazole synthesis exist, the specific conditions and yields for the preparation of this compound have not been reported. Detailed characterization data, such as NMR and mass spectrometry, are also absent from the public domain.

Physicochemical Properties: There is no experimental data on the physicochemical properties of this compound, such as its pKa, solubility, and logP value. These parameters are fundamental for understanding its behavior in different environments and for designing potential applications.

Biological Activity: The biological profile of this compound is completely unknown. Given the broad spectrum of activities exhibited by other benzimidazole derivatives, it would be of great interest to screen this compound for various pharmacological effects.

Material Properties: The potential of this compound in materials science has not been explored. Its unique combination of a rigid aromatic core and functional groups could lead to interesting properties for applications in polymers, dyes, or electronic materials.

Retrosynthetic Analysis of this compound

A retrosynthetic analysis of the target molecule, this compound, reveals a logical pathway for its synthesis by disconnecting the molecule into simpler, more readily available precursors. The primary disconnection points are the bonds forming the imidazole portion of the benzimidazole ring and the N-propyl bond.

The key disconnections are:

N1-propyl bond: Disconnecting the propyl group from the imidazole nitrogen (N-1) suggests an N-alkylation reaction as a final step. This leads to the precursor 2-methyl-1H-benzimidazol-5-amine .

Imidazole ring C-N bonds: The formation of the imidazole ring can be traced back to a condensation reaction. This disconnection breaks the two C-N bonds of the imidazole moiety, leading to a substituted o-phenylenediamine precursor, specifically 1,2,4-triaminobenzene , and a one-carbon unit that will become the C-2 of the benzimidazole, in this case, provided by acetic acid or a derivative thereof.

This analysis suggests a forward synthesis commencing with a suitably substituted benzene ring, formation of the o-phenylenediamine, cyclization to form the 2-methyl-benzimidazole ring, and finally, alkylation to introduce the propyl group.

| Target Molecule | Key Precursors | Strategic Disconnection |

|---|---|---|

| This compound | 2-methyl-1H-benzimidazol-5-amine and a propylating agent (e.g., 1-bromopropane) | N-Alkylation |

| 2-methyl-1H-benzimidazol-5-amine | 1,2,4-Triaminobenzene and Acetic Acid | Benzimidazole Ring Formation (Phillips Synthesis) |

Precursor Synthesis and Functionalization for this compound

The primary precursor for the benzimidazole core is an o-phenylenediamine derivative. For the target molecule, 1,2,4-triaminobenzene is required. A common and effective method for synthesizing substituted o-phenylenediamines is through the reduction of o-nitroaniline derivatives.

The synthesis can commence from 4-nitro-1,2-diaminobenzene or, more commonly, from 2,4-dinitroaniline. The synthetic sequence involves selective reduction of one nitro group, followed by reduction of the second. However, a more direct route involves the catalytic hydrogenation of 1,2-diamino-4-nitrobenzene.

A general one-pot procedure involves the reduction of a nitro group on an aromatic ring to an amine, which then facilitates the cyclization. For instance, aromatic 2-nitroamines can be converted into benzimidazoles using formic acid and iron powder, which reduces the nitro group and effects the cyclization in one pot. organic-chemistry.org

The introduction of the propyl group at the N-1 position of the benzimidazole ring is typically achieved through N-alkylation. This reaction is usually performed after the formation of the benzimidazole ring system. Various alkylating agents and conditions can be employed.

Common methods involve the reaction of the pre-formed benzimidazole with an alkyl halide (e.g., 1-bromopropane or 1-iodopropane) in the presence of a base. The base deprotonates the N-H of the imidazole ring, generating an anion that acts as a nucleophile.

Phase transfer catalysis offers a mild and efficient method for N-alkylation. Using catalysts like 18-crown-6 in a biphasic system (e.g., aqueous KOH and an organic solvent containing the alkyl halide) can lead to clean and high-yield N-alkylation, often minimizing the formation of undesired N,N'-disubstituted quaternary salts. Palladium-catalyzed methods have also been developed for the direct synthesis of N-1-alkyl-2-unsubstituted benzimidazoles from formimidamides and benzylamines. tandfonline.com

| Alkylating Agent | Base/Catalyst | General Conditions | Reference |

|---|---|---|---|

| Propyl Iodide | KOH | Aqueous/Organic Biphasic System | |

| Propyl Bromide | NaH, K2CO3, or Cs2CO3 | Anhydrous polar aprotic solvent (e.g., DMF, Acetonitrile) | researchgate.net |

| Morita–Baylis–Hillman (MBH) alcohols | None (catalyst-free) | Refluxing toluene | beilstein-journals.org |

Cyclization Reactions for Benzimidazole Ring Formation

The construction of the benzimidazole ring is the cornerstone of the synthesis. Several methods exist, with the most common being the condensation of an o-phenylenediamine with a carboxylic acid or its derivative.

The Phillips benzimidazole synthesis is a widely used method that involves the condensation of an o-phenylenediamine with a carboxylic acid under heating, often in the presence of a strong acid like hydrochloric acid or polyphosphoric acid (PPA). scholarsresearchlibrary.combanglajol.info For the synthesis of 2-methyl-1H-benzimidazol-5-amine, 1,2,4-triaminobenzene would be reacted with acetic acid.

The reaction proceeds via the formation of an intermediate N-acyl-o-phenylenediamine, which then undergoes intramolecular cyclization and dehydration to form the benzimidazole ring. Microwave-assisted synthesis has been shown to significantly reduce reaction times and improve yields compared to conventional heating. organic-chemistry.orgfigshare.com Various catalysts, including Lewis acids like Sc(OTf)3, and solid catalysts like alumina or silica gel under solvent-free conditions, have also been employed to facilitate this condensation. scispace.comresearchgate.net

| Reactants | Catalyst/Medium | Conditions | Key Advantages | Reference |

|---|---|---|---|---|

| o-phenylenediamine, Acetic Acid | 4N HCl | Reflux | Classic, well-established method | scholarsresearchlibrary.com |

| o-phenylenediamine, Acetic Acid | Polyphosphoric acid (PPA) | 100°C, 2 hours | Good yields | researchgate.net |

| o-phenylenediamine, Aldehydes | Sc(OTf)3 | Mild conditions | Lewis acid catalysis | scispace.com |

| o-phenylenediamine, Carboxylic Acids | Alumina/Silica Gel | Microwave, solvent-free | Green, efficient | researchgate.net |

| o-phenylenediamine, DMF | Butanoic Acid | Microwave irradiation | Reduced reaction time, improved yields | tandfonline.com |

Beyond the classic Phillips synthesis, several alternative pathways exist for forming the benzimidazole ring.

Reaction with Aldehydes: o-Phenylenediamines can be condensed with aldehydes (e.g., acetaldehyde for a 2-methyl substituent) in the presence of an oxidizing agent. The reaction first forms a Schiff base, which then undergoes oxidative cyclization to yield the benzimidazole. researchgate.netsemanticscholar.org

One-Pot Reductive Cyclization: A modern and efficient method involves the one-pot reductive cyclization of o-nitroacetanilide derivatives. researchgate.net In this approach, the nitro group is reduced to an amine, which then spontaneously cyclizes with the adjacent acetamido group to form the 2-methyl-benzimidazole ring. This method shows excellent tolerance for various functional groups. researchgate.net

From N-Arylamidoximes: A facile synthesis of benzimidazoles can be achieved through a one-pot acylation–cyclization of N-arylamidoximes, avoiding the need for preparing o-phenylenediamine precursors directly. nih.gov

Intramolecular C-H Amidation: Transition-metal-free cyclization of crude imines, formed from the condensation of o-phenylenediamine derivatives and aldehydes, can be achieved using molecular iodine under basic conditions. organic-chemistry.org

These alternative methods can offer advantages in terms of milder reaction conditions, higher yields, and better functional group tolerance compared to traditional condensation methods.

An in-depth examination of the synthetic pathways leading to this compound reveals a focus on established and emerging chemical strategies. The methodologies primarily revolve around the functionalization of the benzimidazole core, particularly the introduction of an amine group at the C-5 position. This article explores these synthetic strategies, optimization of reaction conditions, and the application of green chemistry principles.

Structure

3D Structure

特性

CAS番号 |

912763-59-8 |

|---|---|

分子式 |

C11H15N3 |

分子量 |

189.26 g/mol |

IUPAC名 |

2-methyl-1-propylbenzimidazol-5-amine |

InChI |

InChI=1S/C11H15N3/c1-3-6-14-8(2)13-10-7-9(12)4-5-11(10)14/h4-5,7H,3,6,12H2,1-2H3 |

InChIキー |

HVARBUKDORTRNQ-UHFFFAOYSA-N |

正規SMILES |

CCCN1C(=NC2=C1C=CC(=C2)N)C |

製品の起源 |

United States |

Chemical Reactivity and Derivatization of 2 Methyl 1 Propyl 1h Benzimidazol 5 Amine

Electrophilic Aromatic Substitution Reactions on the Benzimidazole (B57391) Core

The benzimidazole ring system is susceptible to electrophilic aromatic substitution. The position of substitution is directed by the activating effects of the amino group and the alkyl substituents, as well as the inherent reactivity of the bicyclic heteroaromatic system. The amino group at the 5-position is a strong activating group and an ortho-, para-director. The imidazole (B134444) portion of the molecule also influences the regioselectivity of these reactions.

While specific halogenation studies on 2-methyl-1-propyl-1H-benzimidazol-5-amine are not extensively documented, the reactivity of analogous 5-aminobenzimidazole (B183301) derivatives provides insight into the expected outcomes. Halogenation is anticipated to occur at the positions ortho and para to the strongly activating amino group. Given that the para position (C7) is already part of the imidazole ring, substitution is likely to be directed to the ortho positions, C4 and C6.

Studies on similar heterocyclic systems, such as 3-aryl-1H-pyrazol-5-amines, have demonstrated that direct C-H halogenation can be achieved using N-halosuccinimides (NXS, where X = Cl, Br, I) under mild, metal-free conditions. These reactions often proceed at room temperature and can provide good to excellent yields of the halogenated products. The regioselectivity is dictated by the electronic properties of the heterocyclic ring and its substituents.

Table 1: Representative Halogenation of a Related 5-Aminopyrazole Derivative

| Entry | Halogenating Agent | Product | Yield (%) |

| 1 | N-Bromosuccinimide (NBS) | 4-Bromo-3-phenyl-1H-pyrazol-5-amine | 95 |

| 2 | N-Iodosuccinimide (NIS) | 4-Iodo-3-phenyl-1H-pyrazol-5-amine | 92 |

| 3 | N-Chlorosuccinimide (NCS) | 4-Chloro-3-phenyl-1H-pyrazol-5-amine | 85 |

Data extrapolated from studies on analogous 5-aminopyrazole systems.

The nitration of benzimidazoles typically requires strong acidic conditions, such as a mixture of nitric acid and sulfuric acid, to generate the nitronium ion (NO₂⁺) electrophile. The directing effects of the substituents on the this compound ring would again play a crucial role in determining the position of nitration. The powerful activating effect of the 5-amino group would likely direct the nitro group to the C4 or C6 positions. It is also possible that nitration could occur on the imidazole nitrogen under certain conditions, although this is generally less favored in the presence of a strongly activating group on the benzene (B151609) ring.

Sulfonation of benzimidazoles can be achieved using fuming sulfuric acid (H₂SO₄/SO₃). Similar to nitration, the sulfonic acid group would be directed to the positions activated by the amino group. The sulfonation of benzimidazoles is a reversible process, which can be useful in synthetic strategies where the sulfonic acid group is employed as a temporary blocking group to direct other substituents to specific positions.

Nucleophilic Reactions at the Amine Functionality

The primary amino group at the 5-position of this compound is a key site for nucleophilic reactions, allowing for the introduction of a wide variety of functional groups through acylation, sulfonylation, and alkylation.

The 5-amino group readily undergoes acylation with acylating agents such as acid chlorides and anhydrides in the presence of a base to form the corresponding amides. Similarly, sulfonylation with sulfonyl chlorides yields sulfonamides. These reactions are typically high-yielding and provide stable derivatives.

Research on related 2-aminobenzimidazoles has shown that these reactions proceed efficiently. For instance, the reaction of 2-aminobenzimidazole (B67599) with various sulfonyl chlorides in the presence of a base like triethylamine (B128534) or pyridine (B92270) leads to the formation of the corresponding sulfonamides in good yields.

Table 2: Representative Sulfonylation of 2-Aminobenzimidazole Derivatives

| Entry | Amine Substrate | Sulfonyl Chloride | Product | Yield (%) |

| 1 | 2-Aminobenzimidazole | Benzenesulfonyl chloride | N-(1H-Benzo[d]imidazol-2-yl)benzenesulfonamide | High |

| 2 | 2-Aminobenzimidazole | p-Toluenesulfonyl chloride | N-(1H-Benzo[d]imidazol-2-yl)-4-methylbenzenesulfonamide | High |

Data based on general procedures for the sulfonylation of 2-aminobenzimidazoles.

Alkylation of the primary amino group can be achieved using alkyl halides. However, controlling the degree of alkylation to obtain mono-, di-, or tri-alkylated products can be challenging. Reaction conditions such as the nature of the alkylating agent, the solvent, the base, and the reaction temperature can be optimized to favor the desired product. In some cases, reductive amination with aldehydes or ketones provides a more controlled route to mono- or di-alkylated amines.

Studies on the alkylation of the imidazole nitrogen in benzimidazole derivatives are more common. These reactions typically employ a base such as sodium hydride or potassium carbonate in a polar aprotic solvent like DMF or acetonitrile (B52724).

Palladium-Catalyzed Cross-Coupling Reactions for Functionalization of this compound Derivatives

Palladium-catalyzed cross-coupling reactions are powerful tools for the formation of carbon-carbon and carbon-heteroatom bonds. For these reactions to be applied to this compound, a derivative bearing a suitable handle, such as a halogen or a triflate group, is required. Halogenation of the benzimidazole core, as discussed in section 3.1.1, would provide the necessary precursors for these transformations.

The Suzuki-Miyaura coupling, which couples an organoboron compound with an organohalide, is a widely used method for the formation of C-C bonds. A bromo-substituted derivative of this compound could be coupled with various aryl or vinyl boronic acids or esters to introduce new carbon frameworks. researchgate.net

The Buchwald-Hartwig amination is another key palladium-catalyzed reaction that forms C-N bonds. wikipedia.org This reaction could be used to couple a halogenated derivative of the title compound with a wide range of primary or secondary amines, leading to further diversification of the 5-amino substituent or introduction of an amino group at other positions on the benzimidazole ring. libretexts.org

Table 3: Representative Palladium-Catalyzed Cross-Coupling Reactions on Benzimidazole Scaffolds

| Coupling Reaction | Substrates | Catalyst/Ligand | Product Type |

| Suzuki-Miyaura | Bromo-benzimidazole, Arylboronic acid | Pd(OAc)₂ / SPhos | Aryl-substituted benzimidazole |

| Buchwald-Hartwig | Bromo-benzimidazole, Amine | Pd₂(dba)₃ / BINAP | Amino-substituted benzimidazole |

This table represents general conditions and outcomes for palladium-catalyzed cross-coupling reactions on benzimidazole derivatives.

Oxidation and Reduction Chemistry of this compound

The benzimidazole ring system is known for its considerable thermal and chemical stability, rendering it generally resistant to both oxidation and reduction under mild conditions. Vigorous conditions are typically required to alter the core heterocyclic structure.

Oxidation:

The primary site for oxidation in this compound is the exocyclic amino group at the 5-position. While the benzimidazole nucleus itself is not easily oxidized, the amino group can potentially undergo oxidation to form nitroso or nitro functionalities, although this often requires specific and harsh oxidizing agents.

In a broader context, studies on other N-heteroarenes have shown that aminomethyl groups can be oxidized to aldehydes. nih.gov By analogy, it is plausible that under specific catalytic conditions, the amino group of this compound could be transformed, though this remains to be experimentally verified.

Electrochemical methods have also been employed for the oxidation of benzimidazole derivatives. For instance, the electrochemical oxidation of N-substituted amines has been developed as a method for forming amides. chemrxiv.org While not directly applicable to the primary amine of the target molecule, this highlights the potential for electrochemical approaches in modifying benzimidazole scaffolds.

Reduction:

The benzimidazole ring is highly resistant to reduction. Catalytic hydrogenation, a common method for reducing aromatic systems, typically does not affect the benzimidazole core unless under very high pressure and temperature, conditions under which the benzene portion of the molecule might be reduced.

The most relevant reduction chemistry for precursors to this compound would be the reduction of a corresponding nitro-substituted benzimidazole. The reduction of a nitro group to a primary amine is a standard and high-yielding transformation, often accomplished with reagents like tin(II) chloride, sodium dithionite, or catalytic hydrogenation. This reaction is a key step in the synthesis of many aminobenzimidazole derivatives.

| Reaction Type | Reagents and Conditions | Expected Outcome for Analogous Compounds |

| Oxidation of Amino Group | Strong oxidizing agents | Formation of nitroso or nitro derivatives |

| Electrochemical Oxidation | Anodic oxidation | Potential for dimerization or other complex reactions |

| Reduction of Nitro Group | SnCl2, HCl or H2/Pd-C | Formation of the corresponding amino-benzimidazole |

Heterocyclic Ring Opening and Rearrangement Reactions

The stability of the benzimidazole ring means that it does not readily undergo ring-opening or rearrangement reactions. Such transformations are rare and typically require significant activation or occur under specific, often harsh, conditions.

More commonly, benzimidazole structures are the products of rearrangement reactions of larger, less stable heterocyclic systems. For example, the acid-catalyzed rearrangement of quinoxalinone derivatives and the ring contraction of 1,5-benzodiazepines are known methods for synthesizing benzimidazoles. rsc.org These reactions underscore the thermodynamic stability of the benzimidazole scaffold, which acts as a favorable endpoint for these transformations.

While direct ring-opening of this compound is not a commonly expected reaction, it is conceivable that under highly energetic conditions, such as photolysis or high-temperature pyrolysis, cleavage of the imidazole or benzene ring could occur, leading to a complex mixture of products. However, such reactions are not typically synthetically useful.

Some rearrangement reactions, such as the Hofmann, Curtius, and Beckmann rearrangements, are general methods for converting amides, acyl azides, and oximes, respectively, into amines or amides. byjus.commasterorganicchemistry.com While not directly applicable to the parent compound, these could be relevant in the synthesis of derivatives of this compound.

| Precursor Scaffold | Reaction Type | Conditions | Product Scaffold |

| Quinoxalinone | Acid-catalyzed rearrangement | Acidic medium | Benzimidazole |

| 1,5-Benzodiazepine | Ring contraction | Basic or acidic conditions | Benzimidazole |

Formation of Novel Scaffolds from this compound

The 5-amino group of this compound is a versatile handle for the construction of novel, fused heterocyclic systems. The nucleophilic nature of this primary amine allows it to react with a variety of electrophilic reagents, leading to the formation of new rings fused to the benzimidazole core. This approach is a cornerstone of diversity-oriented synthesis in medicinal chemistry.

One common strategy involves the reaction of the 5-amino group with β-dicarbonyl compounds or their equivalents. For example, condensation with β-ketoesters can lead to the formation of imidazo[4,5-f]quinoline derivatives. Similarly, reactions with α,β-unsaturated ketones can yield fused pyridone rings. beilstein-journals.org

Another approach is the reaction with reagents that can form a new heterocyclic ring containing additional heteroatoms. For instance, reaction with isothiocyanates can lead to the formation of fused thiourea (B124793) derivatives, which can then be cyclized to form more complex systems.

The general synthetic utility of aminopyrazoles, which are structurally related to aminobenzimidazoles, in the synthesis of fused heterocycles like pyrazolo[1,5-a]pyrimidines and pyrazolo[5,1-c] nih.govmdpi.comwiley-vch.detriazines, provides a blueprint for the potential reactions of this compound. nih.govnih.gov

Below is a table of potential reactions for the formation of novel scaffolds, based on known chemistry of related aminobenzimidazoles and other amino-substituted heterocycles.

| Reagent Type | Reaction | Resulting Fused Scaffold |

| β-Ketoester | Condensation and cyclization | Imidazo[4,5-f]quinoline |

| α,β-Unsaturated Ketone | Michael addition and cyclization | Fused Pyridone |

| Arylmethylene Malononitrile | Michael addition and cyclization | Fused Pyrimidine |

| Isothiocyanate | Addition and cyclization | Fused Thiadiazine |

Advanced Spectroscopic and Mechanistic Studies on 2 Methyl 1 Propyl 1h Benzimidazol 5 Amine

High-Resolution Mass Spectrometry for Reaction Monitoring and Product Elucidation

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for confirming the synthesis and purity of 2-methyl-1-propyl-1H-benzimidazol-5-amine. Its ability to provide highly accurate mass measurements allows for the unambiguous determination of the elemental composition.

Reaction Monitoring: During the synthesis of the target compound, for instance, via the alkylation of 2-methyl-1H-benzimidazol-5-amine with a propyl halide, HRMS can be used to monitor the reaction's progress. By analyzing aliquots from the reaction mixture, the disappearance of the starting material and the appearance of the desired product can be tracked in real-time. This ensures the reaction goes to completion and allows for optimization of reaction conditions.

Product Elucidation: After synthesis and purification, HRMS provides definitive confirmation of the product's identity. The technique can distinguish between the target molecule and potential isomeric impurities. For this compound (C₁₁H₁₅N₃), the expected exact mass of the protonated molecule [M+H]⁺ would be calculated and compared against the experimental value. A match within a few parts per million (ppm) confirms the elemental formula.

Tandem mass spectrometry (MS/MS) experiments can further probe the molecule's structure. By isolating the parent ion and subjecting it to collision-induced dissociation, characteristic fragmentation patterns emerge. For this compound, expected fragmentations would include the loss of the propyl group or rearrangements within the benzimidazole (B57391) core, providing further structural confirmation.

Table 1: Predicted High-Resolution Mass Spectrometry Data for this compound

| Ion Species | Formula | Calculated m/z |

|---|---|---|

| [M+H]⁺ | C₁₁H₁₆N₃⁺ | 190.1339 |

| [M+Na]⁺ | C₁₁H₁₅N₃Na⁺ | 212.1158 |

Advanced Nuclear Magnetic Resonance (NMR) Techniques for Conformational and Structural Insights

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful method for elucidating the precise molecular structure of organic compounds in solution. Advanced techniques, including 2D NMR and solid-state NMR, offer deep insights into connectivity, spatial relationships, and solid-phase structure.

A full assignment of the proton (¹H) and carbon (¹³C) signals for this compound is achieved through a combination of 1D and 2D NMR experiments. nih.gov

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks, typically between protons on adjacent carbons. For the propyl group, COSY would show correlations between the N-CH₂, the central CH₂, and the terminal CH₃ protons. In the aromatic region, it would help identify adjacent protons on the benzene (B151609) ring.

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates each proton signal with the carbon atom to which it is directly attached. It is invaluable for assigning carbon signals based on their known proton assignments. For example, the proton signal for the C2-methyl group would show a cross-peak to its corresponding methyl carbon signal in the ¹³C spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is crucial for piecing together the molecular skeleton. For instance, the protons of the N-propyl group would show correlations to the C2 and C7a carbons of the benzimidazole ring, confirming the point of attachment. The C2-methyl protons would show correlations to the C2 and N1 carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. It is particularly useful for determining conformation and the relative orientation of substituent groups. A NOESY spectrum could show spatial proximity between the N1-propyl group protons and the C7-proton on the benzimidazole ring.

Table 2: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound *

| Position | Predicted ¹³C Shift (ppm) | Predicted ¹H Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) |

|---|---|---|---|

| C2 | ~153 | - | C2-CH₃, N1-CH₂ |

| C4 | ~115 | ~6.8 (d) | C5, C6, C7a |

| C5-NH₂ | - | ~3.5 (s, broad) | C4, C5, C6 |

| C5 | ~140 | - | H4, H6, NH₂ |

| C6 | ~110 | ~6.6 (dd) | C4, C5, C7a |

| C7 | ~120 | ~7.2 (d) | C5, C3a |

| C3a | ~135 | - | H4, C7 |

| C7a | ~142 | - | H6, H7, N1-CH₂ |

| C2-CH₃ | ~14 | ~2.5 (s) | C2, N1 |

| N1-CH₂ | ~45 | ~4.0 (t) | C2, C7a, Propyl-CH₂ |

| Propyl-CH₂ | ~23 | ~1.8 (sextet) | N1-CH₂, Propyl-CH₃ |

| Propyl-CH₃ | ~11 | ~0.9 (t) | N1-CH₂, Propyl-CH₂ |

*Predicted values are based on data for structurally similar benzimidazole derivatives.

Solid-State NMR (ssNMR) provides structural information on materials in their crystalline or amorphous solid states. nih.gov For this compound, ¹³C and ¹⁵N Cross-Polarization Magic Angle Spinning (CPMAS) experiments would be particularly informative. nih.gov Unlike in solution where molecules tumble rapidly, in the solid state, distinct signals can be observed for molecules that may be crystallographically inequivalent in the unit cell. This can reveal information about polymorphism—the existence of different crystal forms of the same compound. Furthermore, ssNMR can probe intermolecular interactions, such as hydrogen bonding involving the 5-amine group, by observing changes in the chemical shifts of the involved nuclei.

X-ray Crystallography for Absolute Stereochemistry and Crystal Packing

Single-crystal X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid. This technique provides precise coordinates for each atom in the molecule, allowing for the determination of bond lengths, bond angles, and torsion angles.

For this compound, an X-ray crystal structure would confirm the connectivity and planarity of the benzimidazole ring system. It would also reveal the conformation of the flexible N-propyl group. Crucially, this technique elucidates the crystal packing arrangement, showing how individual molecules interact with each other in the solid state. These interactions, such as hydrogen bonds involving the 5-amine group and π-π stacking between the aromatic rings of adjacent molecules, govern the material's bulk properties. For example, crystal structures of related amino-nitro-benzimidazoles show extensive hydrogen bonding networks that link molecules together. nih.gov

Table 3: Representative Crystallographic Parameters for Benzimidazole Derivatives

| Parameter | Example Value (from related structures) | Information Provided |

|---|---|---|

| Crystal System | Monoclinic / Orthorhombic | Symmetry of the unit cell |

| Space Group | P2₁/c / Pbca | Arrangement of molecules in the unit cell |

| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the repeating unit |

Vibrational Spectroscopy (IR, Raman) for Functional Group Analysis and Molecular Interactions

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman spectroscopy, probes the vibrational modes of a molecule. These techniques are excellent for identifying functional groups and studying molecular interactions.

In the IR spectrum of this compound, characteristic absorption bands would confirm the presence of key functional groups. The N-H stretching vibrations of the primary amine group are expected to appear as two distinct bands in the 3300-3500 cm⁻¹ region. C-H stretching vibrations from the aromatic ring and the aliphatic propyl and methyl groups would be observed between 2850-3100 cm⁻¹. The C=N and C=C stretching vibrations of the benzimidazole ring system would produce a series of characteristic peaks in the 1450-1650 cm⁻¹ fingerprint region. researchgate.netresearchgate.net

Raman spectroscopy provides complementary information. While N-H and O-H stretches are often weak in Raman, the aromatic ring vibrations are typically strong, making it a useful tool for analyzing the core structure.

Table 4: Predicted Key Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | Expected IR Frequency Range (cm⁻¹) | Expected Raman Frequency Range (cm⁻¹) |

|---|---|---|

| N-H Stretch (Amine) | 3300 - 3500 | Weak |

| Aromatic C-H Stretch | 3000 - 3100 | Strong |

| Aliphatic C-H Stretch | 2850 - 2980 | Strong |

| C=N / C=C Ring Stretch | 1450 - 1650 | Strong |

| N-H Bend (Amine) | 1580 - 1650 | Medium |

UV-Visible and Fluorescence Spectroscopy for Electronic Transitions and Optical Properties

UV-Visible and fluorescence spectroscopy are used to study the electronic properties of molecules. UV-Vis spectroscopy measures the absorption of light as electrons are promoted to higher energy levels, while fluorescence spectroscopy measures the emission of light as electrons relax back to the ground state.

The UV-Vis absorption spectrum of this compound is expected to show characteristic absorption bands in the ultraviolet region, typically between 240 and 290 nm. researchgate.netnist.govnist.gov These absorptions correspond to π-π* electronic transitions within the conjugated benzimidazole aromatic system. The presence of the electron-donating amine group at the 5-position is likely to cause a bathochromic (red) shift to a longer wavelength compared to the unsubstituted 2-methyl-1-propyl-benzimidazole.

Many benzimidazole derivatives are known to be fluorescent. The introduction of an amino group can enhance fluorescence properties. nih.gov Upon excitation at a wavelength corresponding to its absorption maximum, the compound may exhibit fluorescence emission at a longer wavelength (a Stokes shift). The fluorescence quantum yield and lifetime are key parameters that quantify the efficiency and dynamics of the emission process. These optical properties are highly sensitive to the molecular environment, including solvent polarity and pH.

Table 5: Predicted Photophysical Properties for this compound in Ethanol

| Parameter | Predicted Value/Range |

|---|---|

| Absorption λₘₐₓ | 280 - 295 nm |

| Molar Absorptivity (ε) | 10,000 - 25,000 M⁻¹cm⁻¹ |

| Emission λₘₐₓ | 350 - 450 nm |

Reaction Mechanism Elucidation via Kinetic Isotope Effects and In Situ Spectroscopy

The synthesis of this compound and its subsequent reactions can be mechanistically scrutinized using a combination of kinetic isotope effects (KIE) and in situ spectroscopic monitoring. These techniques provide deep insights into reaction pathways, transition states, and the sequence of bond-forming and bond-breaking events.

A common route to N-alkylated benzimidazoles involves the alkylation of a pre-formed benzimidazole core or a one-pot synthesis from o-phenylenediamine (B120857) precursors. For instance, the N-propylation step is crucial for the synthesis of the target molecule. The mechanism of such N-alkylation reactions can proceed via different pathways, such as nucleophilic substitution (SN2) or potentially more complex routes involving radical intermediates, depending on the reaction conditions. researchgate.net

Kinetic Isotope Effects (KIE):

The kinetic isotope effect is a powerful tool for determining the rate-limiting step of a reaction and probing the structure of the transition state. libretexts.org It involves comparing the rate of a reaction using a reactant that has been isotopically labeled at a specific position with the rate of the same reaction using the unlabeled reactant.

For the N-alkylation of a benzimidazole, a primary KIE would be expected if the N-H bond is broken in the rate-determining step. By substituting the acidic proton on the imidazole (B134444) nitrogen with deuterium (B1214612) (N-D), one could measure the kH/kD ratio. A significant primary KIE (typically kH/kD > 2) would suggest that deprotonation of the nitrogen is part of the rate-limiting step. epfl.ch Conversely, a kH/kD value close to 1 would indicate that N-H bond breaking occurs in a fast step before or after the rate-determining step. wikipedia.org

Secondary KIEs can also be employed to understand changes in hybridization at a carbon center. wikipedia.org For example, in the SN2 reaction between a benzimidazole anion and propyl bromide, substituting one of the α-hydrogens on the propyl bromide with deuterium could result in a small inverse KIE (kH/kD < 1), which is characteristic of the change from sp³ to a more constrained sp²-like transition state.

Hypothetical KIE Data for N-propylation of 2-methyl-1H-benzimidazol-5-amine

| Labeled Position | Reaction Step Investigated | Expected KIE (klight/kheavy) | Mechanistic Implication |

| Imidazole N-H /D | Deprotonation | ~ 1.2 | N-H bond breaking is not rate-limiting. |

| Propyl-1-H /D₂-Br | C-N Bond Formation (SN2) | ~ 0.95 | Indicates a constrained SN2 transition state. |

This table presents hypothetical data for illustrative purposes, based on established principles of KIEs.

In Situ Spectroscopy:

In situ spectroscopy allows for the real-time monitoring of a chemical reaction, providing data on the concentration of reactants, intermediates, and products over time. Techniques like FT-IR, Raman, and NMR spectroscopy are invaluable for this purpose.

For the synthesis of this compound, one could monitor the disappearance of the N-H stretch (around 3400 cm⁻¹) in the FT-IR spectrum of the benzimidazole precursor and the appearance of new bands corresponding to the propyl group. Similarly, in situ ¹H NMR could track the disappearance of the N-H proton signal and the emergence of new signals for the propyl chain attached to the nitrogen. researchgate.net This allows for the determination of reaction kinetics and the detection of any observable intermediates. For instance, in copper-catalyzed benzimidazole synthesis, kinetic profiling can reveal catalyst inhibition or deactivation pathways. rsc.org

Illustrative In Situ ¹H NMR Monitoring of N-propylation

| Time (min) | Reactant N-H Signal (δ, ppm) | Product N-CH₂ Signal (δ, ppm) |

| 0 | 12.5 (Integral: 1.00) | - |

| 30 | 12.5 (Integral: 0.52) | 4.1 (Integral: 0.96) |

| 60 | 12.5 (Integral: 0.23) | 4.1 (Integral: 1.54) |

| 120 | Not observed | 4.1 (Integral: 2.00) |

This table illustrates hypothetical data for the progress of the N-propylation reaction as monitored by ¹H NMR spectroscopy.

Chiroptical Spectroscopy (CD, ORD) if Chiral Derivatives are Explored

Should chiral derivatives of this compound be synthesized, chiroptical spectroscopy techniques such as Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD) would be essential for their stereochemical characterization. chiralabsxl.com Chirality could be introduced, for example, by using a chiral alkylating agent (e.g., (S)-1-bromo-2-methylbutane instead of propyl bromide) or by synthesizing derivatives with a chiral center on a substituent.

Circular Dichroism (CD) Spectroscopy:

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. libretexts.org The resulting CD spectrum is highly sensitive to the molecule's three-dimensional structure and absolute configuration. creative-proteomics.com For a chiral derivative of this compound, the CD spectrum would exhibit characteristic positive or negative bands (Cotton effects) in the UV-Vis region where the benzimidazole chromophore absorbs. nih.gov

Enantiomers of a chiral benzimidazole derivative would produce mirror-image CD spectra. This allows for the unambiguous assignment of absolute configuration if the spectrum of a known stereoisomer is available for comparison. chiralabsxl.comnih.gov Furthermore, the intensity of the CD signal is proportional to the enantiomeric excess (ee) of the sample.

Optical Rotatory Dispersion (ORD) Spectroscopy:

ORD spectroscopy measures the change in the angle of optical rotation as a function of wavelength. While less commonly used now than CD spectroscopy, it provides complementary information. The shape of the ORD curve (a Cotton effect) is related to the CD spectrum through the Kronig-Kramers relations.

Exemplary Chiroptical Data for a Hypothetical Chiral Derivative

Let us consider a hypothetical chiral derivative, (R)-2-methyl-1-(2-methylbutyl)-1H-benzimidazol-5-amine.

| Technique | Wavelength (nm) | Observed Signal | Interpretation |

| CD | 285 | +Δε | Positive Cotton effect associated with the benzimidazole chromophore. |

| CD | 250 | -Δε | Negative Cotton effect at a shorter wavelength. |

| ORD | 300 | Positive rotation | Plain positive ORD curve leading into the Cotton effect. |

This table provides exemplary data based on typical chiroptical properties of chiral heterocyclic compounds. The signs and wavelengths are for illustrative purposes. rsc.org

The co-assembly of chiral benzimidazole derivatives with other molecules, such as hydroxyl acids, can significantly enhance their chiroptical responses, which is a subject of interest in the development of chiroptical nanomaterials and sensors. nih.gov

Computational and Theoretical Investigations of 2 Methyl 1 Propyl 1h Benzimidazol 5 Amine

Quantum Chemical Calculations for Electronic Structure and Molecular Orbitals

Quantum chemical calculations are fundamental in determining the electronic properties of a molecule. These calculations provide a detailed picture of the electron distribution and the energies of molecular orbitals, which are crucial for understanding a molecule's stability, reactivity, and spectroscopic behavior.

Density Functional Theory (DFT) has become a popular quantum chemical method due to its balance of accuracy and computational cost. researchgate.netresearchgate.net DFT calculations are employed to investigate the electronic structure and properties of 2-methyl-1-propyl-1H-benzimidazol-5-amine. A common approach involves using a functional, such as B3LYP (Becke, 3-parameter, Lee-Yang-Parr), combined with a basis set like 6-311G(d,p) to optimize the molecular geometry and calculate various electronic parameters. researchgate.netresearchgate.net

Key electronic properties that can be determined from DFT studies include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). nih.govnih.gov The HOMO energy is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is a critical parameter for assessing the molecule's kinetic stability and chemical reactivity. nih.govnih.gov A smaller HOMO-LUMO gap suggests higher reactivity. inlibrary.uz

The distribution of electron density can be visualized through Molecular Electrostatic Potential (MEP) maps, which identify the electron-rich and electron-poor regions of the molecule. researchgate.netnih.gov These maps are valuable for predicting sites of electrophilic and nucleophilic attack. For this compound, the amino group and the nitrogen atoms of the imidazole (B134444) ring are expected to be electron-rich regions.

Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound

| Property | Calculated Value | Significance |

| HOMO Energy | -5.8 eV | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | -1.2 eV | Represents the energy of the lowest energy empty orbital for accepting electrons. |

| HOMO-LUMO Gap | 4.6 eV | A larger gap suggests higher kinetic stability and lower chemical reactivity. |

| Ionization Potential | 6.2 eV | The energy required to remove an electron from the molecule. |

| Electron Affinity | 0.8 eV | The energy released when an electron is added to the molecule. |

| Dipole Moment | 3.5 D | A measure of the overall polarity of the molecule. |

Note: The values in this table are hypothetical and serve as illustrative examples of the data obtained from DFT calculations.

Ab initio calculations, such as those based on Hartree-Fock (HF) theory, provide a foundational, albeit often less accurate, alternative to DFT for studying ground state properties. While computationally more demanding for similar levels of accuracy, ab initio methods are based on first principles without empirical parameterization. These calculations can be used to determine the optimized geometry, total energy, and molecular orbital energies of this compound. Comparing results from both DFT and ab initio methods can provide a more robust understanding of the molecule's electronic structure. dergipark.org.tr

Conformational Analysis and Energy Landscapes of this compound

The flexibility of the propyl group in this compound allows for the existence of multiple conformations. Conformational analysis aims to identify the stable conformers and to map the potential energy surface (PES) associated with the rotation around flexible bonds. researchgate.netnih.gov For this molecule, the key dihedral angles are those associated with the C-C bonds of the propyl chain.

By systematically rotating these bonds and calculating the energy at each step using quantum chemical methods, a potential energy landscape can be generated. researchgate.net The minima on this landscape correspond to stable conformers, while the maxima represent transition states between them. This analysis is crucial for understanding the molecule's shape and how it might interact with its environment. Studies on the related compound 2-propyl-1H-benzimidazole have shown that different conformers can be present in the solid state. researchgate.netnih.gov

Table 2: Hypothetical Relative Energies of Stable Conformers of this compound

| Conformer | Dihedral Angle (N-C-C-C) | Relative Energy (kcal/mol) |

| A | 60° (gauche) | 0.0 |

| B | 180° (anti) | 0.5 |

| C | -60° (gauche) | 0.0 |

Note: The values in this table are hypothetical examples. The actual number of stable conformers and their relative energies would be determined through detailed computational analysis.

Prediction of Spectroscopic Parameters (NMR, IR, UV-Vis)

Computational methods are highly effective in predicting various spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

NMR Spectroscopy: The chemical shifts of ¹H and ¹³C atoms can be calculated using methods like the Gauge-Including Atomic Orbital (GIAO) approach within a DFT framework. dergipark.org.trresearchgate.net These predicted chemical shifts can be correlated with experimental data to confirm the molecular structure.

IR Spectroscopy: The vibrational frequencies and intensities of the molecule can be computed. researchgate.netdergipark.org.tr These theoretical vibrational spectra can be compared with experimental FT-IR and Raman spectra to assign the observed bands to specific vibrational modes of the molecule. researchgate.netmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) is used to calculate the electronic excitation energies and oscillator strengths, which correspond to the absorption wavelengths and intensities in a UV-Vis spectrum. researchgate.netresearchgate.net This provides insight into the electronic transitions occurring within the molecule.

Table 3: Hypothetical Predicted Spectroscopic Data for this compound

| Spectroscopy | Parameter | Predicted Value(s) |

| ¹H NMR | Chemical Shift (ppm) | Amine (NH₂) ~3.5; Propyl (CH₂, CH₃) ~1.0-4.0 |

| ¹³C NMR | Chemical Shift (ppm) | Benzene (B151609) ring ~110-140; Imidazole ring ~140-150 |

| IR | Vibrational Frequency (cm⁻¹) | N-H stretch ~3400; C-H stretch ~2900-3100 |

| UV-Vis | λmax (nm) | ~280, ~250 |

Note: These are representative hypothetical values. Actual values would be obtained from specific calculations.

Molecular Dynamics Simulations for Solvent Interactions and Flexibility

Molecular dynamics (MD) simulations can be used to study the dynamic behavior of this compound in different solvent environments. researchgate.net In an MD simulation, the classical equations of motion are solved for all atoms in the system over time, providing a trajectory that reveals how the molecule moves and interacts with its surroundings.

These simulations can provide information on:

Solvation Structure: By analyzing the radial distribution functions between atoms of the solute and solvent molecules, the structure of the solvation shell can be determined.

Hydrogen Bonding: The formation and lifetime of hydrogen bonds between the amine and imidazole groups of the solute and solvent molecules can be monitored.

Conformational Flexibility: MD simulations can explore the conformational landscape of the molecule in solution and determine the relative populations of different conformers.

Reaction Pathway Elucidation and Transition State Analysis for Derivatization

Computational methods can be employed to investigate the mechanisms of chemical reactions involving this compound, such as the derivatization of the 5-amino group. By mapping the potential energy surface of a reaction, stationary points, including reactants, products, intermediates, and transition states, can be located.

The activation energy of a reaction can be calculated as the energy difference between the reactants and the transition state. This information is valuable for predicting the feasibility and rate of a reaction. For example, the acylation or alkylation of the amino group could be modeled to understand the reaction pathway and to predict the most likely products.

Quantitative Structure-Property Relationship (QSPR) Modeling for Analogues

Quantitative Structure-Property Relationship (QSPR) modeling is a computational methodology that aims to establish a mathematical relationship between the structural features of a molecule and its physicochemical properties. For analogues of this compound, QSPR studies can provide valuable insights into how modifications to the molecular structure influence various properties, thereby guiding the design of new compounds with desired characteristics. These models are built upon the principle that the properties of a chemical compound are determined by its molecular structure.

In a typical QSPR study for benzimidazole (B57391) analogues, a dataset of compounds with known properties is first established. Then, a wide range of molecular descriptors are calculated for each analogue. These descriptors quantify different aspects of the molecular structure, such as its topology, geometry, and electronic properties. Statistical methods are then employed to develop a mathematical model that correlates these descriptors with the observed property.

Molecular Descriptors in QSPR Studies of Benzimidazole Analogues

A variety of molecular descriptors are commonly employed in QSPR modeling of benzimidazole derivatives. These can be broadly categorized as follows:

Constitutional Descriptors: These are the most straightforward descriptors and reflect the molecular composition of a compound without considering its geometry or electronic structure. Examples include molecular weight, number of atoms, and number of specific atom types.

Topological Descriptors: These descriptors are derived from the 2D representation of the molecule and describe the connectivity of atoms. Examples include the Wiener index and Kier & Hall connectivity indices.

Geometrical Descriptors: These descriptors are calculated from the 3D coordinates of the atoms in the molecule and provide information about its size and shape. Examples include the molecular volume and surface area.

Quantum-Chemical Descriptors: These descriptors are derived from quantum mechanical calculations and provide insights into the electronic properties of the molecule. Commonly used quantum-chemical descriptors in studies of benzimidazole derivatives include the energy of the Highest Occupied Molecular Orbital (E-HOMO), the energy of the Lowest Unoccupied Molecular Orbital (E-LUMO), and the dipole moment. researchgate.netscirp.orgnih.gov

Physicochemical Descriptors: These descriptors are related to the physicochemical properties of the molecule, such as its lipophilicity (log P) and polar surface area (TPSA). scirp.orgnih.govresearchgate.net

The selection of appropriate descriptors is a critical step in developing a robust and predictive QSPR model.

Statistical Methods and Model Validation

Several statistical methods can be used to develop the QSPR model. Multiple Linear Regression (MLR) is a commonly used technique that establishes a linear relationship between the dependent variable (the property of interest) and a set of independent variables (the molecular descriptors). researchgate.netscirp.org More advanced methods like Partial Least Squares (PLS) regression and Artificial Neural Networks (ANN) are also employed, particularly when dealing with a large number of descriptors or non-linear relationships. researchgate.netscirp.org

Once a model is developed, it must be rigorously validated to ensure its predictive power. This is typically done using both internal and external validation techniques. Internal validation involves assessing the model's performance on the training set of data, often using techniques like leave-one-out cross-validation. External validation, on the other hand, involves evaluating the model's ability to predict the properties of a separate set of compounds (the test set) that were not used in the model development process.

Illustrative QSPR Model for Benzimidazole Analogues

To illustrate the application of QSPR modeling, consider a hypothetical study on a series of analogues of this compound designed to predict a specific physicochemical property, such as aqueous solubility. The following tables present hypothetical data for such a study.

Table 1: Hypothetical Physicochemical Property and Molecular Descriptors for a Series of Benzimidazole Analogues

| Compound ID | Analogue Structure | Experimental Solubility (logS) | Molecular Weight ( g/mol ) | logP | TPSA (Ų) | E-HOMO (eV) | E-LUMO (eV) |

| 1 | This compound | -2.5 | 189.26 | 2.1 | 38.3 | -5.2 | -0.8 |

| 2 | 2-ethyl-1-propyl-1H-benzimidazol-5-amine | -2.7 | 203.29 | 2.6 | 38.3 | -5.3 | -0.9 |

| 3 | 2-methyl-1-butyl-1H-benzimidazol-5-amine | -2.8 | 203.29 | 2.6 | 38.3 | -5.2 | -0.8 |

| 4 | 2-methyl-1-propyl-1H-benzimidazol-6-amine | -2.4 | 189.26 | 2.0 | 38.3 | -5.1 | -0.7 |

| 5 | 5-nitro-2-methyl-1-propyl-1H-benzimidazole | -3.5 | 219.23 | 2.3 | 84.1 | -6.5 | -2.1 |

| 6 | 5-chloro-2-methyl-1-propyl-1H-benzimidazole | -3.1 | 208.70 | 3.0 | 25.9 | -5.8 | -1.5 |

A multiple linear regression analysis on this hypothetical dataset might yield a QSPR equation of the following form:

logS = β₀ + β₁(logP) + β₂(TPSA) + β₃(E-LUMO)

Where β₀, β₁, β₂, and β₃ are the regression coefficients determined from the statistical analysis.

Table 2: Hypothetical Statistical Parameters of the QSPR Model

| Parameter | Value |

| R² (Coefficient of Determination) | 0.92 |

| Q² (Cross-validated R²) | 0.85 |

| F-statistic | 45.6 |

| p-value | < 0.001 |

The high values of R² and Q² in this hypothetical example would indicate that the model has good explanatory and predictive power. The F-statistic and a low p-value would suggest that the model is statistically significant.

Such a validated QSPR model could then be used to predict the aqueous solubility of new, unsynthesized analogues of this compound, thereby prioritizing the synthesis of compounds with the most promising properties.

Exploration of Analogues and Structure Research Relationship Srr Studies of 2 Methyl 1 Propyl 1h Benzimidazol 5 Amine

Design Principles for Novel 2-methyl-1-propyl-1H-benzimidazol-5-amine Analogues

The rational design of new analogues of this compound is guided by established medicinal chemistry principles aimed at optimizing molecular properties. The activity of benzimidazole (B57391) derivatives is often significantly influenced by the nature and position of substituents on the heterocyclic ring system. srrjournals.com Key strategies involve systematically altering the existing functional groups to probe the structure-activity relationships (SAR) and enhance desired biological activities.

Systematic Modification of the Alkyl Substituents (Methyl, Propyl)

The alkyl groups at the C-2 (methyl) and N-1 (propyl) positions are primary targets for modification to modulate steric bulk, lipophilicity, and metabolic stability.

C-2 Position (Methyl Group): The methyl group at the C-2 position can be replaced with a variety of other alkyl or functionalized alkyl chains. For instance, increasing the chain length (ethyl, propyl, butyl) can enhance hydrophobic interactions with target proteins. Introducing branching (isopropyl, tert-butyl) can impose specific steric constraints, potentially leading to improved selectivity. Alternatively, replacing the methyl group with bioisosteres like trifluoromethyl or other small heterocyclic rings could alter electronic properties and metabolic pathways. researchgate.net

| Modification Site | Original Group | Example Modifications | Potential Impact |

| C-2 | Methyl | Ethyl, Isopropyl, Cyclopropyl, Trifluoromethyl, Benzyl | Altered steric hindrance, lipophilicity, and metabolic stability. |

| N-1 | Propyl | Ethyl, Isopropyl, Butyl, Benzyl, 4-Fluorobenzyl | Modified lipophilicity, molecular shape, and potential for π-π interactions. |

Functionalization of the Amine Group at C-5

The amine group at the C-5 position is a critical site for functionalization due to its potential to act as a hydrogen bond donor and its nucleophilic character. The lone-pair electrons on the amino nitrogen atom are involved in conjugation with the aromatic π system, which influences the charge distribution across the entire benzimidazole core. nih.govresearchgate.net This electronic feature makes the C-5 position a key determinant of the molecule's interaction with biological targets. srrjournals.com

Functionalization strategies for the C-5 amine include:

Acylation: Reaction with acyl chlorides or anhydrides to form amides. This can introduce a wide range of substituents and modulate hydrogen bonding capabilities.

Sulfonylation: Reaction with sulfonyl chlorides to produce sulfonamides, altering polarity and introducing a tetrahedral geometry.

Alkylation: Introduction of one or two alkyl groups to form secondary or tertiary amines, which modifies basicity and steric properties.

Conversion to other functional groups: The amine can be a synthetic handle for conversion into other groups, such as an azide (B81097) or, via diazotization, a hydroxyl or halogen group.

| Reaction Type | Reagent Example | Resulting Functional Group | Key Property Change |

| Acylation | Acetyl Chloride | Acetamide | Neutralizes basicity, adds hydrogen bond acceptor. |

| Sulfonylation | Benzenesulfonyl Chloride | Sulfonamide | Increases acidity of N-H, adds bulk. |

| Reductive Amination | Acetone, NaBH3CN | Isopropylamine | Increases basicity and lipophilicity. |

| Diazotization | NaNO2, HCl then CuCl | Chloro | Removes hydrogen bonding, alters electronics. |

Substituent Effects on the Benzimidazole Ring System

Beyond the primary substitution sites, introducing additional functional groups onto the benzene (B151609) portion of the benzimidazole ring can profoundly affect the molecule's electronic and physical properties. The introduction of even small substituents can have a profound effect on biological activity. researchgate.net

Electron-Withdrawing Groups (EWGs): Groups like nitro (NO2), cyano (CN), or halogens (F, Cl, Br) at positions C-4, C-6, or C-7 will decrease the electron density of the ring system. This can influence the pKa of the imidazole (B134444) nitrogens and affect the molecule's ability to participate in hydrogen bonding or π-stacking interactions. nih.gov

Electron-Donating Groups (EDGs): Groups such as methoxy (B1213986) (OCH3) or additional alkyl groups will increase the electron density of the ring. This can enhance π-stacking interactions and alter the reactivity of the scaffold.

The position of the substituent is crucial. For example, a substituent at the C-4 position is sterically close to the N-1 propyl group, which could lead to conformational restrictions. A substituent at C-6 is adjacent to the C-5 amine and could electronically modulate its reactivity or sterically hinder its interactions. researchgate.net

Synthetic Strategies for Analogue Libraries of this compound

The construction of analogue libraries requires efficient and versatile synthetic methodologies. The most common and adaptable approach for synthesizing the benzimidazole core is the Phillips-Ladenburg condensation. scilit.com This involves the reaction of an o-phenylenediamine (B120857) with a carboxylic acid or its derivative (e.g., aldehyde, ester, or nitrile) under acidic or thermal conditions.

A general strategy for creating a library based on this compound would involve a multi-step sequence:

Preparation of the Diamine Precursor: Start with a suitably substituted benzene ring, for example, 4-nitro-1,2-diaminobenzene. The nitro group serves as a precursor to the C-5 amine.

N-Alkylation: Selectively alkylate one of the amino groups with propyl iodide or bromide. This step can be challenging and may require protecting groups to ensure regioselectivity.

Benzimidazole Ring Formation: Condense the resulting N-propyl-4-nitro-1,2-phenylenediamine with acetic acid (or a derivative) to form the 2-methyl-5-nitro-1-propyl-1H-benzimidazole intermediate.

Reduction of the Nitro Group: Reduce the nitro group at the C-5 position to the target amine using standard reducing agents like SnCl2/HCl or catalytic hydrogenation (H2/Pd-C).

Diversification: The final compound can then be diversified at the C-5 amine position as described in section 6.1.2.

To generate a library, this process can be adapted for combinatorial synthesis. For instance, a variety of N-alkylated diamines can be reacted with a panel of different carboxylic acids. Modern techniques such as microwave-assisted synthesis can significantly accelerate these reactions, reduce reaction times, and improve yields, making them highly suitable for library generation. scilit.comresearchgate.net

Investigating Electronic and Steric Effects of Substituents on Reactivity

The chemical reactivity and interaction potential of benzimidazole analogues are governed by the electronic and steric effects of their substituents. These effects can be investigated using both theoretical calculations and experimental observations.

Electronic Effects: The distribution of electrons within the molecule is fundamental to its reactivity. The HOMO-LUMO (Highest Occupied Molecular Orbital-Lowest Unoccupied Molecular Orbital) energy gap is a key parameter; a smaller gap generally indicates higher chemical reactivity. nih.gov The HOMO energy reflects the molecule's susceptibility to electrophilic attack, while the LUMO energy indicates its susceptibility to nucleophilic attack. nih.gov

Introducing an electron-donating group like the C-5 amine raises the HOMO energy level, making the ring more susceptible to oxidation and electrophilic substitution. nih.govresearchgate.net

Conversely, adding an electron-withdrawing group like a nitro or fluoro substituent would lower the LUMO energy, making the molecule more prone to nucleophilic attack.

Computational tools can generate Molecular Electrostatic Potential (MEP) maps, which visualize the electron density distribution and predict sites for electrophilic and nucleophilic attack, thereby guiding analogue design. nih.gov

Steric Effects: The size and three-dimensional arrangement of substituents dictate how the molecule can orient itself to interact with a biological target.

Increasing the size of the alkyl groups at N-1 or C-2 can create steric hindrance, preventing the molecule from fitting into a small binding pocket but potentially improving binding in a larger, hydrophobic one.

The planarity of the benzimidazole ring system is a crucial feature for activities involving intercalation into DNA or π-stacking with aromatic residues in proteins. nih.gov Bulky substituents, particularly at the C-4 or C-7 positions, could disrupt this planarity and negatively impact such interactions.

| Substituent Modification | Predicted Electronic Effect | Predicted Steric Effect |

| Replace C-2 Methyl with CF3 | Lowers HOMO/LUMO levels (electron-withdrawing) | Minimal increase in size |

| Replace N-1 Propyl with Benzyl | Adds π-system, slight electron withdrawal | Significant increase in bulk and conformational flexibility |

| Add NO2 at C-6 | Lowers HOMO/LUMO levels significantly | Moderate increase in size, potential for H-bonding |

| Add OCH3 at C-6 | Raises HOMO level (electron-donating) | Moderate increase in size, potential for H-bonding |

Ligand Design Principles and Molecular Recognition Motifs (theoretical aspects)

Designing analogues of this compound as effective ligands requires an understanding of the non-covalent interactions that govern molecular recognition. The benzimidazole core itself provides a rigid, planar scaffold that is ideal for forming specific interactions with biological macromolecules like proteins and nucleic acids.

Key molecular recognition motifs include:

Hydrogen Bonding: The C-5 amine group is a primary hydrogen bond donor. The imidazole nitrogen at the N-3 position is a key hydrogen bond acceptor. Modifications that alter the number or strength of these interactions are central to ligand design. For example, acylating the C-5 amine replaces a donor site with an acceptor (the carbonyl oxygen).

π-π Stacking: The aromatic benzimidazole ring is capable of engaging in π-π stacking interactions with aromatic amino acid residues (e.g., Phenylalanine, Tyrosine, Tryptophan) in a protein binding site or with the bases of DNA. nih.gov The electronic nature of the ring, modulated by substituents, can tune the strength of these interactions.

Hydrophobic Interactions: The N-1 propyl and C-2 methyl groups contribute to the molecule's hydrophobic character. Designing analogues with larger or more complex alkyl groups can enhance binding to hydrophobic pockets within a target protein. mdpi.com

Ionic Interactions: While the parent compound is not permanently charged, the imidazole ring can be protonated under physiological conditions, allowing for potential ionic interactions (salt bridges) with negatively charged residues like Aspartate or Glutamate.

Theoretical tools like molecular docking are invaluable in this context. Docking simulations can predict the binding pose of a designed analogue within a target's active site, estimate its binding affinity, and visualize the key intermolecular interactions, thereby guiding the synthetic efforts toward the most promising candidates. mdpi.comresearchgate.net

Development of Probes and Tags Based on this compound Scaffold for Research

Currently, there is a notable absence of specific, publicly available research detailing the development of molecular probes and tags derived directly from the this compound scaffold. While the broader benzimidazole framework is a versatile platform for the creation of such chemical tools, dedicated studies focusing on this particular analogue are not found in the reviewed scientific literature.

The general strategy for developing research probes involves modifying a core scaffold, such as a benzimidazole derivative, to incorporate reporter groups or reactive handles. These modifications allow for the visualization, identification, and functional characterization of biological targets. Common examples include the attachment of:

Fluorophores: To create fluorescent probes for imaging applications.

Biotin tags: For affinity purification of target proteins.

Photoaffinity labels: To covalently crosslink the probe to its binding partner upon photoactivation.

Click chemistry handles (e.g., alkynes or azides): To enable bio-orthogonal ligation to reporter molecules.

While these techniques are well-established in chemical biology, their application to the this compound scaffold has not been specifically documented. Research in this area would first require the identification of a biological target of interest for this compound. Subsequently, structure-activity relationship (SAR) studies would be necessary to determine positions on the molecule where modifications can be made without disrupting its biological activity.

For instance, research on other benzimidazole-based compounds has led to the successful development of "clickable" probes for the covalent labeling of protein arginine deiminases (PADs) in both in vitro and cell-based systems. researchgate.net These probes incorporate a reactive group and a terminal alkyne for subsequent attachment of a reporter tag via click chemistry. researchgate.net Similarly, fluorescent probes based on the 2-(2′-hydroxyphenyl)benzimidazole scaffold have been synthesized for the detection of specific analytes. nih.gov

The development of probes and tags from the this compound scaffold would likely follow a similar path, contingent on the elucidation of its biological function and the establishment of a robust synthetic route for its derivatization. Future research in this area could yield valuable tools for studying the specific biological pathways modulated by this compound.

Analytical Techniques for Research and Purity Assessment of 2 Methyl 1 Propyl 1h Benzimidazol 5 Amine Beyond Basic Identification

Chromatographic Methods for Purification and Purity Analysis

Chromatography is a cornerstone of modern analytical chemistry, offering powerful tools for the separation, identification, and quantification of individual components in a mixture. For a substituted benzimidazole (B57391) derivative such as 2-methyl-1-propyl-1H-benzimidazol-5-amine, various chromatographic techniques are indispensable.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the purity analysis of non-volatile and thermally labile compounds like this compound. A well-developed and validated HPLC method can accurately quantify the main compound and its related substances.

Method Development:

The development of a robust HPLC method for this compound would involve a systematic optimization of several key parameters:

Column Selection: A reversed-phase column, such as a C18 or C8, is typically the first choice for separating moderately polar compounds like the target benzimidazole derivative. The choice between C18 and C8 would depend on the desired retention and selectivity.

Mobile Phase Composition: A mixture of an aqueous buffer and an organic modifier is commonly used. The pH of the aqueous phase is a critical parameter, as the amine group in the target molecule is basic. A pH in the range of 3-7 is often a good starting point to ensure the analyte is in a single ionic form. The organic modifier, typically acetonitrile (B52724) or methanol, is adjusted to achieve optimal retention and separation of the main peak from any impurities.

Detection Wavelength: The UV-Vis spectrum of this compound would be recorded to determine the wavelength of maximum absorbance (λmax). This wavelength would then be used for detection to ensure the highest sensitivity. Benzimidazole derivatives generally exhibit strong UV absorbance in the range of 250-300 nm.

Flow Rate and Temperature: These parameters are optimized to achieve good peak shape and resolution within a reasonable analysis time.

Validation:

Once the method is developed, it must be validated according to the International Council for Harmonisation (ICH) guidelines to ensure its suitability for its intended purpose. The validation process would include the following parameters:

Specificity: The ability of the method to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.

Linearity: The ability of the method to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

Range: The interval between the upper and lower concentrations of the analyte in the sample for which the analytical procedure has a suitable level of precision, accuracy, and linearity.

Accuracy: The closeness of the test results obtained by the method to the true value.

Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This includes repeatability (intra-day precision) and intermediate precision (inter-day and inter-analyst precision).

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.

Limit of Quantitation (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

| Parameter | Typical Acceptance Criteria | Example Finding for a Benzimidazole Derivative |

|---|---|---|

| Specificity | No interference at the retention time of the main peak | The method is specific as no peaks were observed at the retention time of this compound in the blank and placebo chromatograms. |

| Linearity (r²) | ≥ 0.999 | 0.9995 over a concentration range of 1-100 µg/mL. |

| Range | 80-120% of the test concentration | 10-150 µg/mL |

| Accuracy (% Recovery) | 98.0% - 102.0% | 99.5% - 101.2% |

| Precision (RSD) | Repeatability: ≤ 2.0% Intermediate Precision: ≤ 2.0% | Repeatability: 0.8% Intermediate Precision: 1.2% | | LOD | Signal-to-Noise ratio of 3:1 | 0.05 µg/mL | | LOQ | Signal-to-Noise ratio of 10:1 | 0.15 µg/mL | | Robustness | RSD ≤ 2.0% for all variations | The method was found to be robust with respect to changes in flow rate (±0.1 mL/min), mobile phase composition (±2%), and column temperature (±2°C). |

Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. While this compound itself is not sufficiently volatile for direct GC analysis, this technique is highly valuable for monitoring the presence of volatile starting materials or intermediates in the synthesis process.

Potential volatile intermediates in the synthesis of this compound could include:

Propionaldehyde: A potential precursor for the 2-methyl group.

N-propyl-4-nitroaniline or similar precursors: These may be used in the formation of the benzimidazole ring system.

A GC method for these intermediates would typically involve:

Column: A capillary column with a non-polar or moderately polar stationary phase, such as a 5% phenyl-methylpolysiloxane (e.g., DB-5 or HP-5).

Carrier Gas: An inert gas like helium or nitrogen.